N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide

Catalog No.
S1550867
CAS No.
136738-23-3
M.F
C6H10N4O2
M. Wt
170.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-...

CAS Number

136738-23-3

Product Name

N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide

IUPAC Name

N-(6-methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C6H10N4O2/c1-4-3-10(9-5(2)11)6(12)8-7-4/h3H2,1-2H3,(H,8,12)(H,9,11)

InChI Key

NCSCAWXVGUIUEY-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)N(C1)NC(=O)C

Canonical SMILES

CC1=NNC(=O)N(C1)NC(=O)C
  • Search for Existing Research: Scientific databases like PubChem and SciFinder do not report any published studies directly investigating this molecule [].
  • Potential Research Areas: The structure of N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide contains a triazine ring, a common functional group in pharmaceuticals. Research on related triazine molecules suggests potential areas for investigation of N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide could include:
    • Medicinal Chemistry: Due to the presence of the triazine ring, researchers might explore this compound for potential biological activity, such as herbicidal or antimicrobial properties. However, there is no evidence for such exploration in available resources.

N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide is a chemical compound characterized by its unique structure that includes a triazine ring. It has the molecular formula C₆H₁₀N₄O₂ and a molar mass of 170.17 g/mol. The compound is known for its stability and thermal resistance, although it can decompose at elevated temperatures, releasing ammonia and nitrogen gases .

The compound is also recognized for its diverse applications in various fields, including pharmaceuticals and agricultural chemistry. Its structural features make it an interesting subject for research into both its chemical reactivity and biological activity.

Typical of amides and triazines. Some notable reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
  • Decomposition: At high temperatures, the compound decomposes to release ammonia and nitrogen .
  • Substitution Reactions: The presence of reactive groups in the triazine ring allows for nucleophilic substitution reactions.

Preliminary studies suggest that N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide exhibits various biological activities. It has shown potential as:

  • Antimicrobial Agent: The compound may possess antimicrobial properties due to its structural similarity to other known antimicrobial agents.
  • Anticancer Activity: Some derivatives of triazine compounds are known to exhibit anticancer properties, indicating that this compound may also have similar effects pending further investigation.

The synthesis of N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as hydrazines and α-keto acids to form the triazine ring.
  • Acetylation: The final step usually involves acetylating the amine group to yield the acetamide derivative.

These methods often require careful control of reaction conditions to optimize yield and purity .

N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide has several applications:

  • Pharmaceuticals: Potential use as an active ingredient in drug formulations due to its biological activities.
  • Agricultural Chemicals: Investigated for use in agrochemicals for pest control due to its antimicrobial properties.

Interaction studies involving N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide focus on its binding affinities with various biological targets. Preliminary findings suggest that it may interact with enzymes or receptors relevant to its antimicrobial or anticancer activities. Further research is required to elucidate these interactions comprehensively.

Several compounds share structural similarities with N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide. Here are a few notable examples:

Compound NameCAS NumberSimilarityUnique Features
4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride158329-07-80.85Exhibits strong antimicrobial activity
6-Methylthio-[1,2,4]triazolo[3,4-b]quinazolinNot available0.80Known for anticancer properties
5-Amino-[1,2,4]triazoleNot available0.75Used in agricultural applications

The uniqueness of N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide lies in its specific combination of functional groups and structural characteristics that may confer distinct biological activities compared to these similar compounds .

XLogP3

-1.1

Wikipedia

N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)acetamide

Dates

Last modified: 08-15-2023

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